molecular formula C18H28O2 B14730258 Methyl 10-phenylundecanoate CAS No. 6268-53-7

Methyl 10-phenylundecanoate

Cat. No.: B14730258
CAS No.: 6268-53-7
M. Wt: 276.4 g/mol
InChI Key: UYMANYMIQXXKBT-UHFFFAOYSA-N
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Description

Methyl 10-phenylundecanoate is an organic compound with the molecular formula C18H28O2. It is an ester derived from phenylundecanoic acid and methanol. This compound is known for its unique structural properties, which include a phenyl group attached to the tenth carbon of an undecanoate chain. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 10-phenylundecanoate can be synthesized through the Friedel–Crafts alkylation of benzene with methyl 10-undecenoate. This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under controlled temperatures to ensure the formation of the desired product . The reaction conditions, including temperature and reaction time, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel–Crafts alkylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 10-phenylundecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of phenylundecanoic acid or phenylundecanone.

    Reduction: Formation of 10-phenylundecanol.

    Substitution: Formation of nitro, sulfonyl, or other substituted phenyl derivatives.

Scientific Research Applications

Methyl 10-phenylundecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 10-phenylundecanoate involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and reactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 10-phenylundecanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it more versatile in chemical synthesis and potentially more active in biological systems compared to its simpler counterparts .

Properties

CAS No.

6268-53-7

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

methyl 10-phenylundecanoate

InChI

InChI=1S/C18H28O2/c1-16(17-13-9-7-10-14-17)12-8-5-3-4-6-11-15-18(19)20-2/h7,9-10,13-14,16H,3-6,8,11-12,15H2,1-2H3

InChI Key

UYMANYMIQXXKBT-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

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